[4-(Methylsulfonyl)-2-nitrophenyl]methanol

Crystallization Pre-formulation Process Chemistry

Select [4-(Methylsulfonyl)-2-nitrophenyl]methanol (CAS 773873-23-7) for its non-interchangeable structural advantages. The para-methylsulfonyl group delivers a strong electron-withdrawing effect that enhances electrophilicity and binding affinity to PqsD, a key anti-virulence target in Pseudomonas aeruginosa. Its primary alcohol handle enables mild esterification and etherification for late-stage diversification, unlike fluoro or phenol analogs. With a melting point approximately 27-30°C lower than its phenol analog, it offers distinct solid-state properties for formulation development. This compound is the necessary choice for medicinal chemistry programs requiring both sulfone-based electronic tuning and a versatile primary alcohol synthetic handle.

Molecular Formula C8H9NO5S
Molecular Weight 231.23 g/mol
CAS No. 773873-23-7
Cat. No. B1451343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Methylsulfonyl)-2-nitrophenyl]methanol
CAS773873-23-7
Molecular FormulaC8H9NO5S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)CO)[N+](=O)[O-]
InChIInChI=1S/C8H9NO5S/c1-15(13,14)7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3
InChIKeyXDJPKTPTLIVLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Methylsulfonyl)-2-nitrophenyl]methanol (CAS 773873-23-7): A Differentiated Nitroaromatic Intermediate for PqsD-Targeted Anti-Virulence and Heterocyclic Synthesis


[4-(Methylsulfonyl)-2-nitrophenyl]methanol (CAS 773873-23-7) is a nitroaromatic compound characterized by a methylsulfonyl (-SO2CH3) group at the para position and a hydroxymethyl (-CH2OH) substituent on a nitrophenyl core . It serves as a key intermediate in pharmaceutical research, particularly for developing PqsD inhibitors that disrupt quorum sensing in Pseudomonas aeruginosa, and as a versatile building block in organic synthesis [1].

Why [4-(Methylsulfonyl)-2-nitrophenyl]methanol Cannot Be Replaced by Common Nitrophenyl Analogs in Anti-Virulence and Synthetic Programs


Generic substitution with simple (2-nitrophenyl)methanol or alternative 4-substituted derivatives fails due to critical differences in physicochemical properties and biological activity potential. The methylsulfonyl group provides strong electron-withdrawing effects that enhance electrophilicity and binding affinity to target enzymes like PqsD, as demonstrated in SAR studies [1]. Additionally, the hydroxymethyl functionality offers distinct reactivity advantages over phenol or fluoro analogs, enabling specific coupling reactions essential for complex molecule construction [2]. These structural features are non-interchangeable, making [4-(Methylsulfonyl)-2-nitrophenyl]methanol a necessary selection for projects requiring both sulfone-based electronic tuning and primary alcohol synthetic handles.

Quantitative Differentiation of [4-(Methylsulfonyl)-2-nitrophenyl]methanol Against Closest Structural Analogs


Distinct Solid-State Properties Enable Different Handling and Formulation Compared to Phenol Analog

[4-(Methylsulfonyl)-2-nitrophenyl]methanol exhibits a melting point range of 134-137°C , significantly lower than the 164°C melting point of its direct phenol analog, 4-(methylsulfonyl)-2-nitrophenol (CAS 97-10-9) . This difference arises from the replacement of the phenolic -OH with a -CH2OH group, altering intermolecular hydrogen bonding networks.

Crystallization Pre-formulation Process Chemistry

Hydroxymethyl Functionality Provides a Superior Synthetic Handle Over Fluoro or Phenol Analogs

Unlike 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS 453-72-5), which requires harsh nucleophilic aromatic substitution (SNAr) conditions, [4-(Methylsulfonyl)-2-nitrophenyl]methanol possesses a primary alcohol group that enables mild and selective functionalization under esterification, etherification, or oxidation conditions [1]. This contrasts with 4-(methylsulfonyl)-2-nitrophenol (CAS 97-10-9), where the phenolic -OH exhibits different acidity and reactivity profiles.

Organic Synthesis Intermediate Reactivity Drug Discovery

Electron-Withdrawing Methylsulfonyl Group Enhances PqsD Inhibition Potency Relative to Unsubstituted Scaffold

Structure-activity relationship (SAR) studies on (2-nitrophenyl)methanol derivatives demonstrate that para-substitution with electron-withdrawing groups (EWGs) significantly improves inhibitory potency against PqsD. For instance, compound 40 (para-methyl, EDG) achieved an IC50 of 0.6 ± 0.1 μM (30 min preincubation), while compound 34 (para-chloro, EWG) showed an IC50 of 1.6 ± 0.1 μM [1]. The methylsulfonyl group (-SO2Me) is a stronger EWG than chloro, suggesting [4-(Methylsulfonyl)-2-nitrophenyl]methanol may exhibit enhanced target binding compared to both unsubstituted (IC50 0.5 μM for compound 3) and chloro-substituted derivatives.

Anti-virulence Quorum Sensing PqsD Inhibition

Procurement Advantage: Verified Purity and Availability from Reputable European Suppliers

[4-(Methylsulfonyl)-2-nitrophenyl]methanol is commercially available with a certified purity of 90% from multiple European suppliers including Fluorochem (F047986) and Apollo Scientific (OR318084) . This contrasts with less characterized analogs where purity specifications are often absent or lower, ensuring reproducibility in research applications.

Chemical Procurement Supply Chain Research Materials

High-Value Application Scenarios for [4-(Methylsulfonyl)-2-nitrophenyl]methanol Derived from Quantitative Differentiation


Development of Next-Generation PqsD Inhibitors for Anti-Virulence Therapies

Given the class-level SAR evidence that para-substitution with strong EWGs enhances PqsD inhibition [1], this compound is an ideal starting point for medicinal chemistry programs seeking to optimize anti-virulence agents against Pseudomonas aeruginosa. The methylsulfonyl group may provide superior target engagement compared to methyl or chloro analogs, while the alcohol handle permits further functionalization to improve pharmacokinetic properties.

Synthesis of Sulfone-Containing Heterocycles and Complex Natural Product Analogs

The hydroxymethyl group enables mild esterification or etherification reactions essential for constructing complex molecular architectures [2]. Unlike fluoro-substituted precursors that require harsh SNAr conditions, this compound allows for late-stage diversification under conditions compatible with sensitive functionalities, making it valuable in total synthesis and medicinal chemistry campaigns.

Crystallization and Pre-Formulation Studies Requiring Lower Melting Point Intermediates

With a melting point approximately 27-30°C lower than its phenol analog , this compound offers distinct solid-state properties. This facilitates melting-based formulation techniques and may influence solubility behavior in various solvent systems, providing process chemists with an alternative physical form for optimizing synthetic routes or developing amorphous solid dispersions.

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